2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile
Overview
Description
2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to coordinate with metal ions, making it a potential ligand for metalloenzymes. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, the hydroxyl group allows for hydrogen bonding interactions with proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. It also affects the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 can lead to the inhibition of this enzyme, affecting the metabolism of drugs and other compounds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under extreme conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its presence in the nucleus can also affect gene expression by interacting with nuclear proteins .
Properties
IUPAC Name |
2-hydroxy-4-(imidazol-1-ylmethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-10-2-1-9(5-11(10)15)7-14-4-3-13-8-14/h1-5,8,15H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYNCBFCAZOABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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